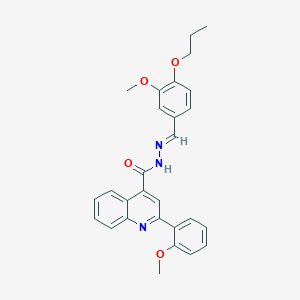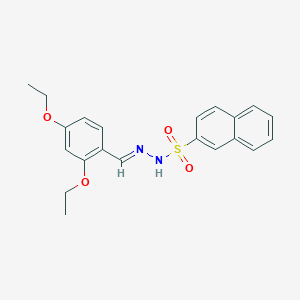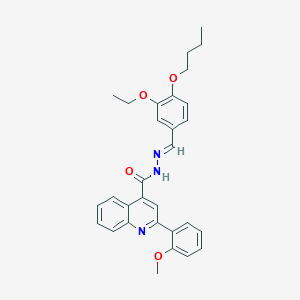![molecular formula C32H24ClN3O4 B454162 10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B454162.png)
10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes benzoyl, chlorophenyl, and nitrophenyl groups attached to a hexahydro-dibenzodiazepinone core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzodiazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the dibenzodiazepine skeleton.
Introduction of the benzoyl group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Substitution reactions: The chlorophenyl and nitrophenyl groups are introduced via nucleophilic aromatic substitution reactions using appropriate halogenated precursors and nucleophiles.
Final cyclization and purification: The final product is obtained through cyclization reactions followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated precursors and nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s structural features allow it to interact with DNA or proteins, potentially leading to anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 10-BENZOYL-3-(4-METHOXYPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
- 10-BENZOYL-3-(4-FLUOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE
Uniqueness
The uniqueness of 10-BENZOYL-3-(4-CHLOROPHENYL)-11-(3-NITROPHENYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C32H24ClN3O4 |
|---|---|
Molecular Weight |
550g/mol |
IUPAC Name |
5-benzoyl-9-(4-chlorophenyl)-6-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H24ClN3O4/c33-24-15-13-20(14-16-24)23-18-27-30(29(37)19-23)31(22-9-6-10-25(17-22)36(39)40)35(28-12-5-4-11-26(28)34-27)32(38)21-7-2-1-3-8-21/h1-17,23,31,34H,18-19H2 |
InChI Key |
TYEXOVCCGDDLER-UHFFFAOYSA-N |
SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5)C6=CC=C(C=C6)Cl |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C5=CC=CC=C5)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-tert-butylphenyl)-N'-[1-(5-chloro-2-thienyl)butylidene]-4-quinolinecarbohydrazide](/img/structure/B454080.png)

![5-[(1E)-1-{2-[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]hydrazinylidene}ethyl]thiophene-2-carboxylic acid](/img/structure/B454084.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B454085.png)
![N'-{1-[4-(4-morpholinyl)phenyl]ethylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B454087.png)
![2-(4-tert-butylphenyl)-N'-[1-(5-methyl-2-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B454088.png)
![5-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454089.png)
![5-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454090.png)
![N'-[(1-methyl-1H-pyrazol-5-yl)methylene]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B454091.png)
![2-(4-tert-butylphenyl)-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-4-quinolinecarbohydrazide](/img/structure/B454092.png)
![2-AMINO-7,7-DIMETHYL-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B454093.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-2-(4-tert-butylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454101.png)

